molecular formula C17H12FN5O2 B2369624 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 897623-72-2

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2369624
CAS No.: 897623-72-2
M. Wt: 337.314
InChI Key: HWPCPMMGIYRIRS-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that features a benzofuran core, a tetrazole ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl aldehydes and acetylene derivatives.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a between an azide and a nitrile group.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction involving a fluorobenzene derivative and a suitable leaving group.

    Final Coupling: The final step involves coupling the benzofuran core with the tetrazole-fluorophenyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran core can undergo oxidation reactions to form benzofuran-2,3-dione derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its potential antimicrobial and anticancer activities.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzofuran core may interact with enzymes or receptors, while the tetrazole ring could participate in hydrogen bonding or coordination with metal ions. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

    Tetrazole Derivatives: Compounds such as losartan, an antihypertensive drug.

    Fluorophenyl Derivatives: Compounds like fluoxetine, an antidepressant.

Uniqueness

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and properties. The presence of the benzofuran core, tetrazole ring, and fluorophenyl group in a single molecule allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c18-12-5-7-13(8-6-12)23-16(20-21-22-23)10-19-17(24)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPCPMMGIYRIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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